TAAR1 Agonist Activity: Potency Comparison with 2-Thienyl Analog
N-Methyl-n-[(3-methylthien-2-yl)methyl]amine HCl demonstrates measurable agonist activity at mouse trace amine-associated receptor 1 (mTAAR1) with an EC₅₀ of 2.38 μM (2380 nM) in a cAMP accumulation assay [1]. In contrast, the 2-thienyl positional isomer (N-Methyl-(2-thienylmethyl)amine HCl) exhibits markedly higher potency at rodent TAAR1, with reported EC₅₀ values as low as 0.600 nM in rat TAAR1 assays [2]. This ~4,000-fold difference in potency highlights that the 3-methyl substitution on the thiophene ring significantly attenuates TAAR1 agonism relative to the 2-thienyl analog, providing a distinct pharmacological profile for structure-activity relationship (SAR) exploration or applications requiring reduced TAAR1 activation.
| Evidence Dimension | TAAR1 Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.38 μM (mouse TAAR1) |
| Comparator Or Baseline | N-Methyl-(2-thienylmethyl)amine HCl (CAS 7404-67-3); EC₅₀ = 0.600 nM (rat TAAR1) |
| Quantified Difference | Approximately 3,967-fold lower potency for the target compound |
| Conditions | HEK293 cells, cAMP accumulation, BRET assay (target compound); recombinant HEK293 cells, cAMP accumulation, luminometer (comparator) |
Why This Matters
The ~4,000-fold potency difference guides selection for SAR studies where partial or weak TAAR1 agonism is desired to avoid on-target toxicity or to dissect signaling pathways.
- [1] BindingDB BDBM50292711 CHEMBL3628707. Agonist activity at mouse TAAR1 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC₅₀ = 2.38E+3 nM. View Source
- [2] BindingDB BDBM109573 US8604061, 369. Agonist activity at rat TAAR1 expressed in recombinant HEK293 cells assessed as cAMP accumulation after 30 mins by luminometer. EC₅₀ = 0.600 nM. View Source
